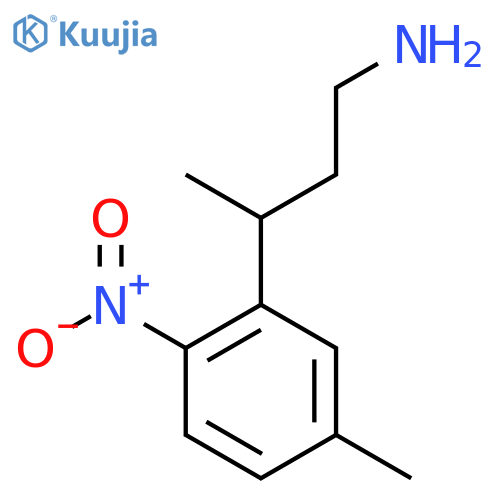Cas no 2228602-75-1 (3-(5-methyl-2-nitrophenyl)butan-1-amine)

2228602-75-1 structure
商品名:3-(5-methyl-2-nitrophenyl)butan-1-amine
3-(5-methyl-2-nitrophenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(5-methyl-2-nitrophenyl)butan-1-amine
- EN300-1831405
- 2228602-75-1
-
- インチ: 1S/C11H16N2O2/c1-8-3-4-11(13(14)15)10(7-8)9(2)5-6-12/h3-4,7,9H,5-6,12H2,1-2H3
- InChIKey: AHMWNPYGMRKELH-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC(C)=CC=1C(C)CCN)=O
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(5-methyl-2-nitrophenyl)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831405-0.05g |
3-(5-methyl-2-nitrophenyl)butan-1-amine |
2228602-75-1 | 0.05g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1831405-5.0g |
3-(5-methyl-2-nitrophenyl)butan-1-amine |
2228602-75-1 | 5g |
$3355.0 | 2023-06-03 | ||
| Enamine | EN300-1831405-0.1g |
3-(5-methyl-2-nitrophenyl)butan-1-amine |
2228602-75-1 | 0.1g |
$1019.0 | 2023-09-19 | ||
| Enamine | EN300-1831405-0.25g |
3-(5-methyl-2-nitrophenyl)butan-1-amine |
2228602-75-1 | 0.25g |
$1065.0 | 2023-09-19 | ||
| Enamine | EN300-1831405-2.5g |
3-(5-methyl-2-nitrophenyl)butan-1-amine |
2228602-75-1 | 2.5g |
$2268.0 | 2023-09-19 | ||
| Enamine | EN300-1831405-1.0g |
3-(5-methyl-2-nitrophenyl)butan-1-amine |
2228602-75-1 | 1g |
$1157.0 | 2023-06-03 | ||
| Enamine | EN300-1831405-5g |
3-(5-methyl-2-nitrophenyl)butan-1-amine |
2228602-75-1 | 5g |
$3355.0 | 2023-09-19 | ||
| Enamine | EN300-1831405-0.5g |
3-(5-methyl-2-nitrophenyl)butan-1-amine |
2228602-75-1 | 0.5g |
$1111.0 | 2023-09-19 | ||
| Enamine | EN300-1831405-1g |
3-(5-methyl-2-nitrophenyl)butan-1-amine |
2228602-75-1 | 1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1831405-10.0g |
3-(5-methyl-2-nitrophenyl)butan-1-amine |
2228602-75-1 | 10g |
$4974.0 | 2023-06-03 |
3-(5-methyl-2-nitrophenyl)butan-1-amine 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
2228602-75-1 (3-(5-methyl-2-nitrophenyl)butan-1-amine) 関連製品
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
